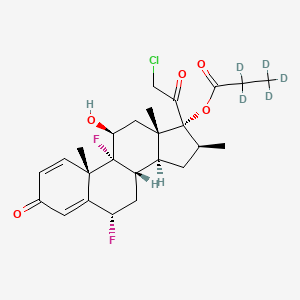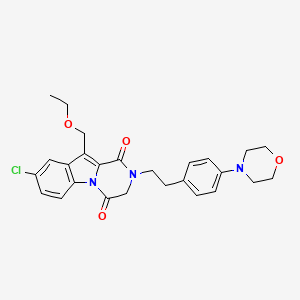
D-Glucitol-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucitol-d8, also known as deuterated D-glucitol, is a stable isotope-labeled compound. It is a derivative of D-glucitol (commonly known as sorbitol), where eight hydrogen atoms are replaced by deuterium. This compound is primarily used in research and analytical applications due to its unique properties, such as its ability to act as a tracer in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol-d8 typically involves the reduction of D-glucose-d8. This process can be carried out using various reducing agents, such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction conditions often include an aqueous or alcoholic solvent and may require a catalyst like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction is carefully controlled to maximize yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
D-Glucitol-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to D-glucose-d8 using oxidizing agents like nitric acid (HNO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to D-mannitol-d8 using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride, tosyl chloride, and other halogenating agents.
Major Products Formed
Oxidation: D-Glucose-d8
Reduction: D-Mannitol-d8
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
D-Glucitol-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the conversion and utilization of glucose in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs and in the quality control of pharmaceutical products
Mechanism of Action
D-Glucitol-d8 exerts its effects primarily through its role as a tracer in metabolic studies. It is metabolized similarly to D-glucitol, allowing researchers to track its movement and transformation within biological systems. The incorporation of deuterium atoms provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, facilitating the analysis of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
D-Glucitol (Sorbitol): The non-deuterated form of D-Glucitol-d8, commonly used as a sweetener and in medical applications.
D-Mannitol: Another sugar alcohol similar to D-glucitol, used as a diuretic and in medical diagnostics.
Lactitol: A sugar alcohol derived from lactose, used as a low-calorie sweetener.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D |
InChI Key |
FBPFZTCFMRRESA-IUAGDLHUSA-N |
Isomeric SMILES |
[2H][C@]([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)([C@@]([2H])(C([2H])([2H])O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



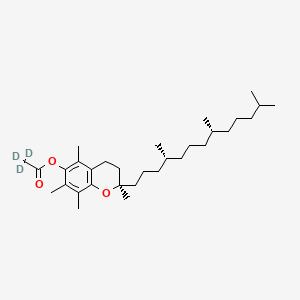
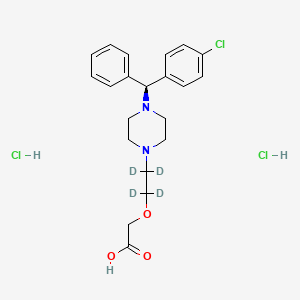
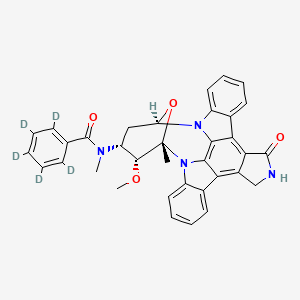
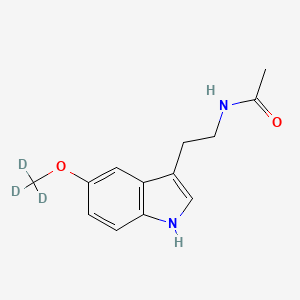

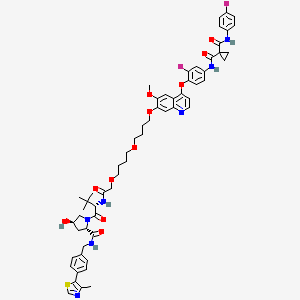
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
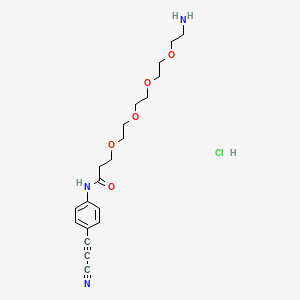
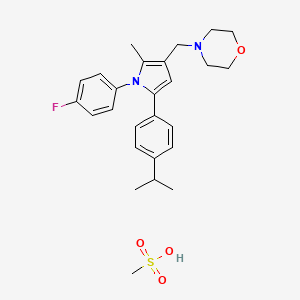
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
